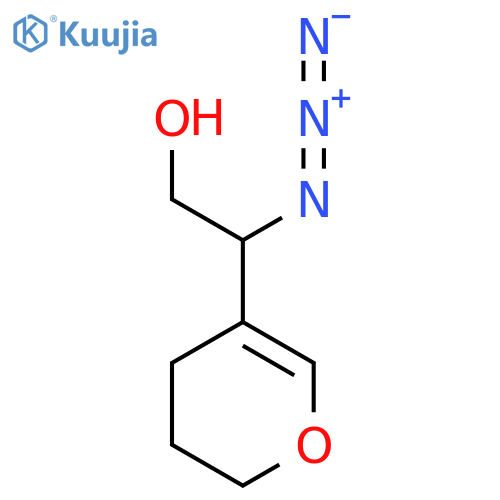Cas no 2228740-08-5 (2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol)

2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
- 2228740-08-5
- EN300-1776897
-
- インチ: 1S/C7H11N3O2/c8-10-9-7(4-11)6-2-1-3-12-5-6/h5,7,11H,1-4H2
- InChIKey: FPMRWNHEJQGJEC-UHFFFAOYSA-N
- SMILES: O1C=C(C(CO)N=[N+]=[N-])CCC1
計算された属性
- 精确分子量: 169.085126602g/mol
- 同位素质量: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 0.9
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776897-1.0g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1776897-0.1g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 0.1g |
$691.0 | 2023-09-20 | ||
| Enamine | EN300-1776897-2.5g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 2.5g |
$1539.0 | 2023-09-20 | ||
| Enamine | EN300-1776897-10g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 10g |
$3376.0 | 2023-09-20 | ||
| Enamine | EN300-1776897-10.0g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1776897-0.25g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 0.25g |
$723.0 | 2023-09-20 | ||
| Enamine | EN300-1776897-0.5g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 0.5g |
$754.0 | 2023-09-20 | ||
| Enamine | EN300-1776897-1g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 1g |
$785.0 | 2023-09-20 | ||
| Enamine | EN300-1776897-5g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 5g |
$2277.0 | 2023-09-20 | ||
| Enamine | EN300-1776897-5.0g |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2228740-08-5 | 5g |
$2277.0 | 2023-06-02 |
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-olに関する追加情報
Chemical Profile of 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol (CAS No. 2228740-08-5)
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228740-08-5, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of azido-substituted alcohols, which are widely recognized for their utility as intermediates in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The molecular structure of 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol features a central ethyl glycol backbone modified by an azido group at the second carbon position and a tetrahydropyran ring attached to the same carbon. This unique configuration makes it a versatile building block for constructing more intricate scaffolds, enabling chemists to explore new pharmacophores and biological activities. The presence of the azido functional group introduces reactivity that can be exploited in various synthetic transformations, including nucleophilic substitution reactions and cycloadditions, which are pivotal in drug discovery processes.
In recent years, there has been growing interest in the development of glycosidase inhibitors due to their potential therapeutic applications in treating metabolic disorders and infectious diseases. The tetrahydropyran moiety in 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol is particularly relevant in this context, as it mimics the natural sugar moieties found in glycoproteins and glycolipids. This structural feature has prompted researchers to investigate its role as a scaffold for designing molecules that can modulate enzyme activity. For instance, studies have shown that derivatives of this compound can interact with specific binding pockets of glycosidases, potentially leading to the development of novel antiviral or anti-inflammatory agents.
The azido group in 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol also offers opportunities for further functionalization through transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, can be employed to introduce aryl or vinyl groups at the azido-bearing carbon, expanding the chemical space available for drug design. Additionally, photolytic decomposition of the azido group yields nitrogen gas and a corresponding aldehyde or ketone, providing a convenient route for introducing carbonyl functionalities into target molecules.
Recent advancements in biocatalysis have highlighted the importance of chiral auxiliaries and catalysts in asymmetric synthesis. The 3,4-dihydro-2H-pyran ring in 2-azido-2-(3,4-dihydro-2H-pyran-5-y)ethan-l-l ol possesses inherent stereochemical features that can be leveraged to achieve enantioselective transformations. Researchers have demonstrated that this compound can serve as a precursor for synthesizing enantiomerically pure compounds via asymmetric hydrogenation or kinetic resolution methods. Such approaches are crucial for developing single-enantiomer drugs with improved efficacy and reduced side effects.
The pharmaceutical industry has also explored 2-Azido-substituted alcohols as key intermediates in the synthesis of prodrugs. The azido group can be selectively removed under physiological conditions or upon exposure to specific enzymes, releasing an active pharmaceutical ingredient (API) with enhanced solubility or bioavailability. For example, studies have shown that derivatives of this compound can be designed to release a therapeutic agent inside tumor cells through pH-sensitive azide decomposition pathways.
In conclusion, 2228740 -08 - 5 represents a valuable chemical entity with broad applications in medicinal chemistry and synthetic biology. Its unique structural features—comprising an azido group and a tetrahydropyran ring—make it an excellent candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new synthetic methodologies and biological functions, 2228740 -08 - 5 is likely to play an increasingly important role in drug discovery and development pipelines.
2228740-08-5 (2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol) Related Products
- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)
- 2229328-26-9(2-1-(ethoxycarbonyl)piperidin-4-yl-2-methylpropanoic acid)
- 1339932-84-1((1-isocyanatoethyl)cyclopropane)
- 872862-46-9(N-ethyl-N-(4-ethylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 59918-64-8(Methyl thiophene-2-carbimidothioate hydroiodide)
- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)
- 1806943-90-7(5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride)
- 1014028-77-3(N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)
- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 2504147-29-7((R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride)




